molecular formula C15H14O3 B1266879 (2,5-Dimethoxy-phenyl)-phenyl-methanone CAS No. 4038-13-5

(2,5-Dimethoxy-phenyl)-phenyl-methanone

Cat. No. B1266879
CAS RN: 4038-13-5
M. Wt: 242.27 g/mol
InChI Key: PKEAHRFPMAHKBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to "(2,5-Dimethoxy-phenyl)-phenyl-methanone" involves complex reactions, including etherification, oximation, and Beckmann rearrangement. For example, etherification and subsequent reactions have been used to synthesize similar compounds, indicating the potential for adapting these methods for our compound of interest (Chen, Ye, & Hu, 2012).

Molecular Structure Analysis

Studies on related compounds have explored their molecular structure, revealing aspects like dihedral angles, axial chirality, and hydrogen bonding patterns. For instance, the analysis of the crystal structure of similar compounds demonstrated the presence of axial chirality and specific hydrogen bonding interactions, which could be reflective of the structural characteristics of "(2,5-Dimethoxy-phenyl)-phenyl-methanone" (Mohri, Ohisa, Isozaki, Yonezawa, & Okamoto, 2015).

Chemical Reactions and Properties

Related research has highlighted various chemical reactions, such as the oxidation processes leading to specific derivatives. For example, the oxidation of alkyl-substituted 2,5-dimethoxyacetophenones has been explored, which could provide insights into the reactivity of "(2,5-Dimethoxy-phenyl)-phenyl-methanone" under similar conditions (Maruyama & Kozuka, 1978).

Physical Properties Analysis

While direct studies on the physical properties of "(2,5-Dimethoxy-phenyl)-phenyl-methanone" were not found, research on analogous compounds provides a basis for understanding. For instance, crystallographic studies on related molecules offer insights into their physical form, crystalline structure, and potential physical properties (Naveen, Venu, Shashikanth, Sridhar, & Prasad, 2007).

Chemical Properties Analysis

The chemical properties of compounds similar to "(2,5-Dimethoxy-phenyl)-phenyl-methanone" include their reactivity in various chemical reactions, such as the selective oxidation of methanol to produce specific derivatives. This suggests the potential for "(2,5-Dimethoxy-phenyl)-phenyl-methanone" to participate in similar reactions under appropriate conditions (Fu & Shen, 2007).

Scientific Research Applications

Alzheimer's Disease Treatment

  • Design and Synthesis for Alzheimer's Disease : A study focused on the synthesis of analogues of (2,5-Dimethoxy-phenyl)-phenyl-methanone for treating Alzheimer's Disease (AD). These compounds showed moderate to high acetylcholinesterase (AChE) inhibitory activities, indicating potential for AD treatment (Ali et al., 2009).

Antimicrobial and Antimycobacterial Activity

  • Antimycobacterial Properties : Another study synthesized analogues for their antimycobacterial activity against Mycobacterium tuberculosis, demonstrating moderate to high inhibitory activities (Ali et al., 2009).
  • Antibacterial Activity : Research on 2,3-dimethoxy-3-hydroxy-2-(1-phenyl-3-aryl-4-pyrazolyl)chromanones revealed antibacterial activity against various bacteria, including Staphylococcus aureus and Salmonella typhi (Prakash, Kumar, & Sehrawat, 2009).

Antioxidant and Anti-Inflammatory Activities

  • Synthesis and Evaluation for Antioxidant Potential : A study examined synthetic derivatives for their in-vitro activities related to antioxidant and anti-inflammatory effects. These derivatives were effective in reducing agents and reactive towards stabilizing radicals (Gacche et al., 2008).

Insect Antifeedant and Antimicrobial Potency

  • Synthesis and Biological Activities : Research involving the synthesis of 3,4-dimethyl phenyl bicyclo methanones demonstrated their antimicrobial, antioxidant, and insect antifeedant activities, highlighting their potential in pest control and disease prevention (G.Thirunarayanan, 2015).

Structural and Chemical Analysis

  • Monoclinic Polymorph Study : A study on a second monoclinic polymorph of (E)-phenyl(pyridin-2-yl)methanone oxime provided insights into its crystal structure, enhancing understanding of its physical and chemical properties (Rodríguez-Mora et al., 2013).

Polymer Synthesis

  • Poly(ether ether ketone)s Synthesis : A study presented the synthesis of aromatic poly(ether ether ketone)s with a 2,5-dimethoxy phenyl side group, contributing to the field of polymer science (Yue et al., 2007).

Safety And Hazards

The safety data sheet for 2,2-Dimethoxy-2-phenylacetophenone indicates that it is harmful if swallowed, may cause damage to organs through prolonged or repeated exposure, and is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

(2,5-dimethoxyphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-12-8-9-14(18-2)13(10-12)15(16)11-6-4-3-5-7-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEAHRFPMAHKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292938
Record name (2,5-Dimethoxy-phenyl)-phenyl-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dimethoxy-phenyl)-phenyl-methanone

CAS RN

4038-13-5
Record name NSC86523
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86523
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2,5-Dimethoxy-phenyl)-phenyl-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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